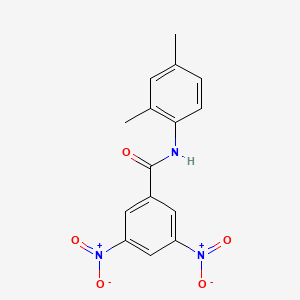

N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide

CAS No.: 36293-10-4

Cat. No.: VC8366827

Molecular Formula: C15H13N3O5

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36293-10-4 |

|---|---|

| Molecular Formula | C15H13N3O5 |

| Molecular Weight | 315.28 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide |

| Standard InChI | InChI=1S/C15H13N3O5/c1-9-3-4-14(10(2)5-9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |

| Standard InChI Key | KLLCTAKEONEBOK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |

Introduction

N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide is an organic compound with the molecular formula C15H13N3O5. It belongs to the class of aromatic amides, characterized by the presence of a dinitrobenzene moiety and a dimethylphenyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide typically involves several key steps, including the reaction of 3,5-dinitrobenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent. This process is common in the synthesis of aromatic amides and can be optimized using various catalysts to improve yield and purity.

Biological Activities

Research on N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide suggests that it may exhibit antibacterial properties due to its structural characteristics, which enhance membrane permeability and interaction with bacterial enzymes. Additionally, compounds with similar structures have been investigated for anti-inflammatory properties, making them candidates for further exploration in therapeutic applications.

Applications in Medicinal Chemistry

N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide and its derivatives are of interest in medicinal chemistry due to their potential as antimicrobial and anti-inflammatory agents. The compound's ability to interact with biological systems makes it a valuable candidate for drug development, particularly in addressing bacterial resistance and inflammation-related disorders.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide | Contains two nitro groups on the benzene ring | Exhibits antibacterial and potential anti-inflammatory properties |

| N-(4-nitrophenyl)-3-nitrobenzamide | Contains one nitro group on each aromatic ring | Potentially higher reactivity due to multiple nitro groups |

| 4-Amino-N-(2-methylphenyl)-3-nitrobenzamide | Contains an amino group instead of an amide | May exhibit different biological activities due to amino substitution |

The uniqueness of N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide lies in its specific arrangement of substituents, which confer distinct chemical reactivity patterns and biological activities compared to similar compounds.

Future Research Directions

Future studies on N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide should focus on its detailed biological activity profiles, including in vivo studies to assess its efficacy and safety as a potential therapeutic agent. Additionally, exploring its chemical modifications to enhance its biological properties could lead to the development of novel derivatives with improved pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume